1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Description
1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H24Br2ClNO2 and its molecular weight is 457.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Diversity
- Compound 2, a ketonic Mannich base derived from 2-acetylthiophene, was used to generate a diverse library of compounds through alkylation and ring closure reactions. This process led to the synthesis of various derivatives including thioethers, pyrazolines, pyridines, benzodiazepines, and piperidine derivatives, demonstrating the structural versatility of these compounds in chemical synthesis (Roman, 2013).
Pharmaceutical Applications
- A series of propanol derivatives were synthesized and evaluated as allosteric modulators of GABAB receptors, highlighting the potential pharmaceutical applications of these compounds in modifying receptor activities (Kerr et al., 2007).
Stereochemistry and Conformational Studies
- The synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and their derived esters provided insights into the configurations and preferred conformations of these compounds. These studies are crucial for understanding the stereochemical properties that can influence the biological activity of pharmaceutical compounds (Casy & Jeffery, 1972).
Biological Activities
- Synthesized (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were tested for antimicrobial and antioxidant activities. These studies demonstrate the potential of propanol derivatives in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Cardioselectivity and Adrenoceptor Studies
- The synthesis and evaluation of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols provided insights into their affinity for beta-adrenoceptors. This research is relevant to the development of beta-blockers and other cardiovascular drugs (Rzeszotarski et al., 1979).
Drug Metabolism Studies
- Research on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptor antagonists provides insights into drug metabolism and the development of compounds with improved pharmacological profiles (Xi et al., 2011).
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br2NO2.ClH/c1-11-5-12(2)8-19(7-11)9-14(20)10-21-16-4-3-13(17)6-15(16)18;/h3-4,6,11-12,14,20H,5,7-10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCRUVCJZJLOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=C(C=C(C=C2)Br)Br)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.